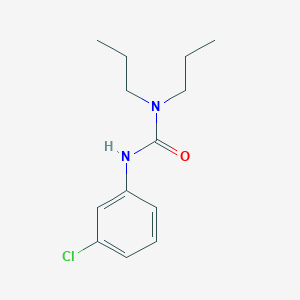

3-(3-Chlorophenyl)-1,1-dipropylurea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)-1,1-dipropylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O/c1-3-8-16(9-4-2)13(17)15-12-7-5-6-11(14)10-12/h5-7,10H,3-4,8-9H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRYHLJYGXKHCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)NC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337016 | |

| Record name | 3-(3-chlorophenyl)-1,1-dipropylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15441-99-3 | |

| Record name | 3-(3-chlorophenyl)-1,1-dipropylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-CHLOROPHENYL)-1,1-DIPROPYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 3 Chlorophenyl 1,1 Dipropylurea and Analogues

Diverse Synthetic Routes and Reaction Mechanisms

The synthesis of N,N-disubstituted-N'-aryl ureas, such as 3-(3-Chlorophenyl)-1,1-dipropylurea, is accomplished through a variety of chemical pathways. These range from traditional multi-step procedures to innovative catalytic methods that offer improved efficiency and selectivity.

Multi-Step Organic Synthesis Strategies

The most conventional and widely practiced method for synthesizing this compound involves a multi-step process centered around an isocyanate intermediate. nih.gov This strategy is foundational in organic chemistry for the formation of unsymmetrical ureas.

Key Steps:

Formation of Isocyanate: The synthesis typically begins with the conversion of a primary aromatic amine, in this case, 3-chloroaniline (B41212), into the corresponding isocyanate. Historically, this was achieved using the highly toxic phosgene (B1210022). nih.govrsc.org In modern synthesis, safer phosgene equivalents such as triphosgene (B27547) or solid, stable reagents like N,N'-carbonyldiimidazole (CDI) are preferred. nih.gov The reaction of an amine with phosgene or its substitutes generates a reactive isocyanate intermediate. nih.gov

Nucleophilic Addition: The generated 3-chlorophenyl isocyanate is then reacted with a secondary amine, dipropylamine (B117675). The nitrogen atom of dipropylamine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This addition reaction forms the stable urea (B33335) linkage, yielding the final product, this compound.

Alternative one-pot, two-step procedures have also been developed. For instance, primary amides can be reacted with oxalyl chloride to generate acyl isocyanates in situ, which are then treated with various nucleophiles like amines to form urea derivatives. organic-chemistry.org Rearrangement reactions such as the Curtius, Hofmann, and Lossen rearrangements represent another class of strategies used to generate the key isocyanate intermediate in situ from carboxylic acids or amides, thus avoiding the handling of hazardous phosgene-related reagents. nih.govorganic-chemistry.org

The versatility of these strategies is demonstrated in the synthesis of numerous urea analogues where different substituted anilines and various primary or secondary amines are used as starting materials. nih.govnih.gov

Exploration of Novel Catalytic Approaches in Urea Synthesis

Recent research has focused on developing novel catalytic systems to synthesize ureas, aiming to overcome the limitations of traditional methods, such as the use of toxic reagents and harsh reaction conditions. nih.gov These approaches offer milder conditions, broader substrate scope, and improved sustainability.

Notable catalytic methods include:

Palladium-Catalyzed Cross-Coupling: This method allows for the synthesis of unsymmetrical ureas by coupling aryl chlorides or triflates with sodium cyanate, catalyzed by a palladium complex. organic-chemistry.org It is tolerant of a wide array of functional groups. organic-chemistry.org

Copper-Catalyzed Reactions: A copper-catalyzed method has been developed for generating unsymmetric ureas from aryl isocyanides and O-benzoyl hydroxylamines under mild conditions. nih.gov

Carbon Dioxide (CO₂) as a C1 Source: Environmentally benign methods utilize CO₂ as a building block. In one approach, amines react with CO₂ in the presence of a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form a carbamic acid intermediate, which is then dehydrated to an isocyanate and subsequently trapped by another amine to form the urea. acs.orgresearchgate.net

Electrocatalytic Synthesis: An emerging frontier is the electrochemical synthesis of urea from carbon dioxide and nitrate (B79036) (NO₃⁻). nih.govrsc.org This approach, often using catalysts like copper-based single-atom alloys, aims to replace the energy-intensive Haber-Bosch and Bosch-Meiser processes, offering a pathway for green urea production under ambient conditions. nih.govsrmap.edu.in

| Catalytic System | Reactants | Key Features | Reference |

|---|---|---|---|

| Palladium Complexes | Aryl Chlorides/Triflates, Sodium Cyanate, Amine | One-pot synthesis, good functional group tolerance. | organic-chemistry.org |

| Copper(I) Acetate | Aryl Isocyanides, O-Benzoyl Hydroxylamines | Mild reaction conditions (30 °C), operational simplicity. | nih.gov |

| DBU (Organocatalyst) | Amines, Carbon Dioxide (CO₂) | Metal-free, utilizes a renewable C1 source. | acs.org |

| Copper-Phthalocyanine (CuPc) Nanotubes | Nitrogen (N₂), Carbon Dioxide (CO₂) | Electrocatalytic, ambient conditions, green synthesis route. | srmap.edu.in |

| CuAu Single-Atom Alloy | Nitrate (NO₃⁻), Carbon Dioxide (CO₂) | High Faradaic efficiency, synergistic bimetallic sites. | nih.gov |

Stereoselective Synthesis Considerations for Related Enantiomers

The compound this compound is achiral and therefore does not exist as enantiomers. However, if chirality were introduced into the molecule—for instance, by using a chiral amine like (R)- or (S)-2-aminobutane instead of dipropylamine, or by modifying the propyl groups to be chiral—then stereoselective synthesis would become a critical consideration. ethz.ch

The goal of asymmetric synthesis is to produce a single enantiomer of a chiral product. ethz.ch This can be achieved through several strategies:

Chiral Pool Synthesis: Starting with an enantiomerically pure precursor, such as a chiral amine. ethz.ch

Chiral Auxiliaries: Attaching a temporary chiral group to a precursor to direct the stereochemical outcome of a reaction, which is then removed. ethz.ch

Asymmetric Catalysis: Using a chiral catalyst to control the stereochemistry of the reaction. For urea synthesis, this could involve chiral urea or thiourea-based organocatalysts that activate substrates through hydrogen bonding. researchgate.netcapes.gov.br

A specific example in the literature is the nickel-catalyzed stereoselective synthesis of α-glycosyl ureas, where the catalyst controls the formation of the α-anomer. nih.gov While not directly applicable to the achiral target compound, these principles are fundamental for the synthesis of potentially bioactive chiral analogues.

Process Optimization and Green Chemistry Principles in Synthesis

Optimizing synthetic processes to be more efficient, cost-effective, and environmentally friendly is a major focus of modern chemistry. This involves careful selection of solvents and reaction conditions, as well as adherence to the principles of green chemistry.

Solvent Selection and Reaction Condition Optimization

The choice of solvent and the fine-tuning of reaction conditions can dramatically impact the yield, purity, and environmental footprint of a synthesis. youtube.com

Solvent Selection: Traditionally, urea syntheses are performed in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). youtube.com However, green chemistry principles encourage the use of less toxic and more sustainable alternatives.

Water: Performing reactions in water ("on-water" synthesis) is a highly sustainable approach. It has been shown to be effective for the chemoselective synthesis of unsymmetrical ureas, often simplifying product isolation through precipitation and filtration. organic-chemistry.orgrsc.org

Bio-alternative Solvents: Solvents derived from biomass, such as Cyrene, are being explored as replacements for toxic solvents like DMF, demonstrating high efficiency and enabling easier work-up procedures. rsc.org

Solvent-Free Conditions: Some protocols eliminate the need for a solvent entirely, for example, by using physical grinding methods or by reacting neat reagents. rsc.orgnih.gov Molten urea itself can even serve as both a solvent and a reagent in certain high-temperature reactions. rsc.org

Reaction Condition Optimization: Systematic optimization of reaction parameters is crucial for maximizing efficiency. Methodologies like Response Surface Methodology (RSM) are employed to study the effects of multiple variables simultaneously. nih.govacs.orgnih.gov

| Parameter | Typical Impact | Optimization Goal | Reference |

|---|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side products. | Find the lowest possible temperature for an efficient conversion. | rsc.orgnih.govacs.org |

| Reaction Time | Determines the extent of reaction completion. | Minimize time to increase throughput without sacrificing yield. | nih.govacs.org |

| pH | Crucial for reactions involving acid or base catalysis or pH-sensitive functional groups. | Maintain optimal pH for catalyst activity and substrate stability. | nih.govacs.org |

| Reactant Ratio/Concentration | Influences equilibrium position and can control selectivity. | Use stoichiometric amounts or a slight excess of the cheaper reagent to drive the reaction to completion. | rsc.orgresearchgate.net |

| Catalyst Loading | Impacts reaction rate and cost. | Use the minimum amount of catalyst needed for an effective transformation. | nih.gov |

Atom Economy and Sustainable Synthetic Protocols

Atom Economy: A key metric in green chemistry, atom economy measures how much of the reactants' mass is incorporated into the desired product. libretexts.org The formula is: Percent atom economy = (Mass of desired product / Total mass of reactants) × 100 libretexts.org

The traditional synthesis of this compound via 3-chloroaniline and phosgene has a poor atom economy, largely because phosgene itself is produced in a reaction that generates byproducts, and the reaction with the amine produces two equivalents of HCl as waste. In contrast, modern synthetic routes that utilize CO₂ or achieve direct carbonylation have significantly higher atom economy, as more of the reactant atoms end up in the final product. organic-chemistry.orgrsc.org The ideal reaction has 100% atom economy, where all reactant atoms are found in the desired product. libretexts.org

Sustainable Synthetic Protocols: The development of sustainable protocols for urea synthesis is an active area of research, focusing on several key areas:

Avoiding Hazardous Reagents: Replacing toxic and hazardous reagents like phosgene and volatile organic solvents is a primary goal. nih.govacs.org

Catalyst-Free Reactions: Developing reactions that proceed efficiently without a catalyst, often in green solvents like water or under solvent-free conditions, simplifies processes and reduces waste. rsc.orgrsc.org

Use of Renewable Feedstocks: Utilizing CO₂ as a C1 building block is a prominent example of using a renewable and abundant feedstock to create valuable chemicals. acs.orgrsc.org

Energy Efficiency: Electrosynthetic methods that operate at ambient temperature and pressure offer a low-energy alternative to the traditional high-temperature, high-pressure industrial processes for producing urea and its precursors. rsc.orgsrmap.edu.in

These green approaches not only minimize environmental impact but also often lead to safer and more economically viable manufacturing processes.

Synthesis of Structurally Modified Analogues and Derivatives

The generation of structurally modified analogues of this compound primarily involves two key synthetic pathways: the reaction of a substituted phenylisocyanate with a secondary amine, or the reaction of a substituted aniline (B41778) with a carbamoyl (B1232498) chloride or a suitable carbonylating agent. These methods allow for systematic variations in both the aromatic and the aliphatic portions of the molecule.

A common and versatile approach to synthesizing N,N-dialkyl-N'-arylureas involves the reaction of a corresponding substituted phenylisocyanate with a secondary amine. This method is widely employed due to the commercial availability of a wide range of isocyanates and amines, allowing for the creation of a diverse set of analogues. The reaction is typically carried out in an inert solvent and proceeds with high yields.

Alternatively, substituted ureas can be prepared by reacting a substituted aniline with urea in the presence of a secondary amine at elevated temperatures. This phosgene-free method provides a more environmentally benign route to these compounds. The reaction drives off ammonia, leading to the formation of the desired N,N-dialkyl-N'-arylurea.

Another synthetic strategy utilizes silicon-based reagents. Silicon tetraisocyanate and its methylated analogues have been shown to react readily with primary and secondary amines to produce substituted ureas in essentially theoretical yields after hydrolysis. This method is advantageous as the reagents are soluble in many non-prototropic solvents, allowing the reaction to occur in a homogeneous medium.

Furthermore, catalyst-free synthesis in water has been explored as a green chemistry approach. The nucleophilic addition of amines to potassium isocyanate in an aqueous medium provides a simple and efficient method for producing N-substituted ureas.

Research into the synthesis of analogues often involves the preparation of a series of compounds with systematic variations to probe the effect of different functional groups on their biological activity. For instance, analogues with different halogen substitutions on the phenyl ring or with varied alkyl chain lengths on the urea nitrogen are synthesized and characterized.

Below are tables detailing the synthesis of various analogues of this compound, showcasing the modifications made to the core structure.

Table 1: Synthesized Analogues with Variations on the Phenyl Ring

| Compound ID | Aryl Substituent | N-Alkyl Groups | Synthetic Method |

| 1a | 3-Chlorophenyl | Di-n-propyl | 3-Chlorophenylisocyanate + Di-n-propylamine |

| 1b | 3-Bromophenyl | Di-n-propyl | 3-Bromophenylisocyanate + Di-n-propylamine |

| 1c | 3-Fluorophenyl | Di-n-propyl | 3-Fluorophenylisocyanate + Di-n-propylamine |

| 1d | 3,4-Dichlorophenyl | Di-n-propyl | 3,4-Dichlorophenylisocyanate + Di-n-propylamine |

| 1e | 3-Trifluoromethylphenyl | Di-n-propyl | 3-Trifluoromethylphenylisocyanate + Di-n-propylamine |

Table 2: Synthesized Analogues with Variations in N-Alkyl Groups

| Compound ID | Aryl Substituent | N-Alkyl Groups | Synthetic Method |

| 2a | 3-Chlorophenyl | Di-n-propyl | 3-Chloroaniline + Di-n-propylcarbamoyl chloride |

| 2b | 3-Chlorophenyl | Di-ethyl | 3-Chloroaniline + Diethylcarbamoyl chloride |

| 2c | 3-Chlorophenyl | Di-isopropyl | 3-Chloroaniline + Diisopropylcarbamoyl chloride |

| 2d | 3-Chlorophenyl | Di-n-butyl | 3-Chloroaniline + Di-n-butylcarbamoyl chloride |

| 2e | 3-Chlorophenyl | N-methyl, N-propyl | 3-Chloroaniline + N-methyl-N-propylcarbamoyl chloride |

The characterization of these synthesized analogues is typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm their chemical structures. The purity of the compounds is often assessed by High-Performance Liquid Chromatography (HPLC). The detailed findings from these synthetic efforts, including reaction conditions, yields, and spectroscopic data, are crucial for building a comprehensive understanding of the structure-activity relationships within this class of compounds.

Elucidation of Structure Activity Relationships Sar and Structure Function Relationships Sfr of 3 3 Chlorophenyl 1,1 Dipropylurea

Systematic Structural Modifications and Their Impact on Biological Interactions

The biological activity of 3-(3-Chlorophenyl)-1,1-dipropylurea and related phenylurea compounds is intricately linked to their chemical structure. Systematic modifications of the phenyl ring and the urea (B33335) moiety have provided significant insights into their mechanism of action, particularly as herbicides.

Substituent Effects on Molecular Recognition and Binding

The nature, position, and number of substituents on the phenyl ring, as well as the alkyl groups on the terminal nitrogen of the urea, are critical determinants of the biological activity of phenylurea herbicides.

The degree and position of chlorination on the phenyl ring significantly influence herbicidal potency. For instance, in a series of phenylurea herbicides, the number of chlorine atoms on the phenyl group was found to correlate with their adsorption to soil, a key factor in their environmental mobility and bioavailability. mdpi.com Diuron, which has two chlorine atoms, exhibits higher soil adsorption compared to its analogs with fewer or no chlorine atoms. mdpi.com The herbicidal action of phenylurea compounds is often attributed to their ability to inhibit photosynthesis by blocking the electron transfer in photosystem II. researchgate.net

The substituents on the nitrogen atoms of the urea group also play a crucial role. Studies on various phenylurea derivatives have shown that the nature of the N'-substituents is a determining factor in their degradation and enzymatic specificity. mdpi.comoup.com For example, some bacterial strains exhibit enzymatic specificity towards N-methoxy-N-methyl-substituted phenylureas, while showing no activity against N,N-dimethyl-substituted compounds like diuron. oup.com

The following table summarizes the impact of different structural features on the activity of phenylurea herbicides, based on findings from various studies.

| Structural Feature | Observation | Reference |

| Phenyl Ring Substitution | The number of chlorine atoms on the phenyl group correlates with soil adsorption. | mdpi.com |

| The position of the halogen substituent affects herbicidal activity. | ||

| Urea N'-Substitution | The nature of the alkyl groups on the terminal nitrogen influences enzymatic degradation and specificity. | mdpi.comoup.com |

| N,N-dimethyl substitution can confer high herbicidal activity. | researchgate.net |

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of this compound is crucial for its interaction with its biological target. The relative orientation of the phenyl ring and the urea side chain determines the molecule's ability to fit into the binding site of the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For phenylurea herbicides, QSAR studies have been instrumental in understanding the key molecular properties that govern their efficacy. nih.govnih.govacs.orgnih.gov

Descriptor Generation and Selection

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For phenylurea herbicides, a variety of descriptors have been used to build predictive models. These can be broadly categorized as:

Hydrophobicity Descriptors: The octanol-water partition coefficient (log P) is a crucial descriptor, as it influences the transport of the herbicide to its target site. nih.gov A quadratic correlation between log P and antibody recognition has been observed for phenylurea herbicides, indicating an optimal hydrophobicity for binding. nih.gov

Electronic Descriptors: These descriptors, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, describe the electronic properties of the molecule. The energy of the LUMO (E(LUMO)) has been shown to be a determinant for antibody recognition of phenylurea herbicides. nih.gov Electrical descriptors have been found to have the greatest impact on the toxicity of some amide herbicides. researchgate.net

Spatial and Structural Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule. Spatial structural descriptors are key factors affecting the toxicity of phenylurea herbicides. acs.orgnih.gov

The selection of the most relevant descriptors is a critical step in developing a robust QSAR model.

Model Development and Validation for Activity Prediction

Once the descriptors are generated, a mathematical model is developed to relate them to the biological activity. Various statistical methods are employed for this purpose, including Multiple Linear Regression (MLR) and machine learning algorithms like Random Forest (RF). acs.orgnih.gov

A study developing QSAR models to predict the environmental risk limits of phenylurea herbicides found that both MLR and RF methods produced models that met the requirements of the Organisation for Economic Co-operation and Development (OECD). acs.orgnih.gov The RF model showed slightly better predictive performance, with a higher correlation coefficient. acs.orgnih.gov

The predictive quality of QSAR models is assessed through a process of validation. This typically involves using an external set of compounds that were not used in the model development. A high correlation between the predicted and experimental activities for the external set indicates a robust and predictive model. For instance, a QSAR model for diaryl urea derivatives showed good predictive ability for an external test set. nih.gov

The following table presents a summary of a QSAR study on phenylurea herbicides, highlighting the methods and key findings.

| QSAR Study Aspect | Details | Reference |

| Modeling Methods | Multiple Linear Regression (MLR), Random Forest (RF) | acs.orgnih.gov |

| Key Descriptors | Spatial structural descriptors, electronic descriptors, hydrophobicity descriptors | acs.orgnih.gov |

| Model Performance | RF model showed a high correlation coefficient (R² = 0.90) in predicting environmental risk limits. | acs.orgnih.gov |

| Validation | Models met OECD requirements for validation. | acs.orgnih.gov |

Fragment-Based and Scaffold-Hopping Approaches in Derivative Design

The design of new derivatives of this compound with potentially improved or novel activities can be guided by modern medicinal chemistry strategies such as fragment-based design and scaffold hopping.

Fragment-based drug discovery (FBDD) involves identifying small chemical fragments that bind to a biological target and then growing or combining them to create a more potent lead compound. nih.govresearchgate.net This approach has been successfully used to develop urease inhibitors, where rationally designed fragments were used to generate dynamic combinatorial libraries for screening. nih.govumb.edu This strategy could be applied to the urea moiety of this compound to discover novel interactions with its target.

Scaffold hopping is a strategy aimed at discovering structurally novel compounds by modifying the central core structure (scaffold) of a known active molecule while retaining its biological activity. nih.govbhsai.org This approach is valuable for generating new intellectual property and improving the physicochemical properties of a lead compound. researchgate.net For this compound, the phenylurea core could be replaced with other chemical scaffolds that maintain the key pharmacophoric features required for activity. For example, quinazoline-based urea derivatives have been designed as potent VEGFR-2 inhibitors through scaffold hopping and redesign approaches. nih.gov

These design strategies, combined with the insights from SAR and QSAR studies, provide a powerful toolkit for the rational design of novel derivatives of this compound with tailored biological activities.

In Vitro Preclinical Pharmacological Investigations of 3 3 Chlorophenyl 1,1 Dipropylurea

Identification and Characterization of Molecular Targets: An Uncharted Territory

There is no specific information available in the public domain regarding the molecular targets of 3-(3-Chlorophenyl)-1,1-dipropylurea.

Receptor Binding Studies and Ligand-Target Interactions: No Direct Evidence

Currently, there are no published receptor binding studies or detailed analyses of ligand-target interactions for this compound. While research on other phenylurea derivatives has explored their affinity for various receptors, such as the cannabinoid (CB1) and CCR5 receptors, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Enzyme Inhibition and Activation Assays: A Data Gap

Specific data from enzyme inhibition or activation assays for this compound are not available in the scientific literature. Although other urea-containing compounds have been investigated as inhibitors of enzymes like fatty acid amide hydrolase (FAAH) or kinases in the PI3K/Akt/mTOR pathway, the enzymatic activity profile of this compound has not been reported.

Cellular and Biochemical Mechanism of Action Studies: An Unwritten Chapter

The cellular and biochemical mechanisms through which this compound might exert its effects are currently unknown.

Signal Transduction Pathway Analysis: No Available Data

There are no published studies that analyze the effects of this compound on any signal transduction pathways. Research on similar chemical structures has implicated pathways such as the PI3K/Akt/mTOR and Hedgehog signaling cascades in the context of cancer, but any connection to this compound remains speculative.

Modulation of Specific Cellular Processes in Model Systems: Research Lacking

Information regarding the modulation of specific cellular processes by this compound in in vitro model systems is absent from the available literature. Consequently, its effects on cellular functions such as proliferation, apoptosis, or differentiation have not been documented.

High-Throughput Screening (HTS) and Phenotypic Assays in In Vitro Models: No Reported Involvement

There is no indication from published research that this compound has been identified as a hit in any high-throughput screening campaigns or subjected to extensive phenotypic assays in in vitro models. While HTS is a common strategy for discovering novel bioactive compounds, the results of any such screening involving this specific molecule have not been made public.

Metabolic Pathway Elucidation and Biotransformation Studies of 3 3 Chlorophenyl 1,1 Dipropylurea

In Vitro Metabolic Stability Assessment in Subcellular Fractions

Hepatic Microsomal and Hepatocyte Stability

The liver is the primary site of drug and xenobiotic metabolism. In vitro studies with liver microsomes and hepatocytes are standard for assessing metabolic stability. For compounds like 3-(3-Chlorophenyl)-1,1-dipropylurea, incubation with pooled human liver microsomes in the presence of NADPH would be the initial step to evaluate CYP-mediated metabolism. The disappearance of the parent compound over time provides an estimate of its intrinsic clearance.

Table 1: Illustrative In Vitro Metabolic Stability Data for a Phenylurea Compound

| Parameter | Human Liver Microsomes | Human Hepatocytes |

| Half-life (t½, min) | 45 | 38 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 15.4 | 21.2 |

This table presents hypothetical data for a representative phenylurea compound to illustrate typical metabolic stability parameters.

Extrahepatic Metabolism Considerations

While the liver is the main metabolic organ, extrahepatic tissues can also contribute to the biotransformation of xenobiotics. Tissues such as the lungs, kidneys, and intestines express various drug-metabolizing enzymes, including CYPs, and can play a role in the local metabolism and clearance of compounds. For a compound like this compound, which may be encountered through various routes of exposure, understanding its metabolism in these extrahepatic tissues is important for a complete toxicological profile. The expression levels of xenobiotic-metabolizing enzymes are generally lower in extrahepatic tissues compared to the liver. nih.gov

Metabolite Identification and Structural Characterization

Identifying the metabolites of this compound is crucial for understanding its biotransformation pathways and the potential biological activity of its metabolic products.

Application of Advanced Spectroscopic Techniques for Metabolite Profiling

The identification of metabolites from in vitro incubations is typically achieved using a combination of liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) experiments are then used to fragment the metabolite ions, providing structural information.

NMR spectroscopy is a powerful tool for the definitive structural elucidation of metabolites. researchgate.netrsc.org While it is less sensitive than MS, 1D and 2D NMR experiments can provide detailed information about the chemical environment of protons and carbons in the molecule, allowing for the precise determination of the site of metabolic modification.

Proposed Metabolic Pathways and Biotransformation Enzymes

Based on studies of other phenylurea herbicides, the metabolism of this compound is expected to proceed through two primary pathways: N-dealkylation of the dipropylamino group and hydroxylation of the aromatic ring.

N-dealkylation: This process involves the sequential removal of the propyl groups from the urea (B33335) nitrogen. The initial step would be the formation of 3-(3-chlorophenyl)-1-propylurea, followed by further dealkylation to 3-(3-chlorophenyl)urea.

Aromatic Hydroxylation: The chlorophenyl ring is also a likely site for hydroxylation, catalyzed by CYP enzymes. The position of hydroxylation can vary, leading to the formation of several isomeric phenolic metabolites.

Subsequent Phase II reactions, such as glucuronidation or sulfation of the hydroxylated metabolites, are also possible, leading to more water-soluble products that are more easily excreted. The enzymes responsible for these transformations are primarily from the cytochrome P450 superfamily. nih.gov

Table 2: Predicted Metabolites of this compound

| Metabolite | Proposed Structure | Metabolic Reaction |

| M1 | 3-(3-chlorophenyl)-1-propylurea | N-depropylation |

| M2 | 3-(3-chlorophenyl)urea | N-depropylation (x2) |

| M3 | 3-(3-chloro-hydroxyphenyl)-1,1-dipropylurea | Aromatic hydroxylation |

| M4 | 3-(3-chloro-hydroxyphenyl)-1-propylurea | N-depropylation and aromatic hydroxylation |

This table presents predicted metabolites based on known metabolic pathways for similar compounds.

Enzyme Reaction Phenotyping and Induction/Inhibition Potential

Identifying the specific enzymes involved in the metabolism of a compound and its potential to interact with these enzymes is a key aspect of its characterization.

Studies with a panel of recombinant human CYP enzymes would be necessary to identify the specific isoforms responsible for the metabolism of this compound. Based on the metabolism of other herbicides, members of the CYP1A, CYP2C, and CYP3A subfamilies are likely candidates.

Furthermore, the potential of this compound to inhibit or induce the activity of major CYP enzymes should be assessed. Inhibition of CYP enzymes can lead to drug-drug interactions, where the co-administration of the compound could alter the metabolism of other drugs. nih.govresearchgate.net Conversely, induction of CYP enzymes can lead to an increased rate of metabolism of co-administered drugs, potentially reducing their efficacy. These studies are typically conducted using human liver microsomes and specific probe substrates for each CYP isoform.

Cytochrome P450 (CYP) and UGT Enzyme Investigations

Detailed studies elucidating the specific cytochrome P450 (CYP) or UDP-glucuronosyltransferase (UGT) enzymes responsible for the metabolism of this compound have not been identified in a comprehensive review of scientific literature. Typically, compounds containing a phenylurea structure undergo Phase I metabolism, often catalyzed by CYP enzymes, which can introduce or expose functional groups through oxidation, reduction, or hydrolysis. For other phenylurea compounds, various CYP isoforms have been implicated in their metabolism. For instance, the metabolism of the insecticide triflumuron, which shares a benzoylurea (B1208200) structure, has been shown to be catalyzed by multiple human CYP isoforms, with CYP3A4, CYP2C9, and CYP1A2 playing significant roles depending on the substrate concentration. nih.gov However, direct evidence for the involvement of these or other specific CYP enzymes in the biotransformation of this compound is currently lacking.

Similarly, information regarding the role of UGT enzymes in the Phase II metabolism of this compound is not available. Phase II metabolism generally involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, to increase water solubility and facilitate excretion. While it is plausible that metabolites of this compound undergo glucuronidation, dedicated studies are required to confirm this and to identify the specific UGT isoforms involved.

Advanced Analytical Chemistry Methodologies for 3 3 Chlorophenyl 1,1 Dipropylurea Research

Development and Validation of Chromatographic Techniques

Chromatographic methods are essential for separating 3-(3-Chlorophenyl)-1,1-dipropylurea from complex matrices and quantifying its presence. The development of these methods focuses on achieving high resolution, sensitivity, and robustness. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of phenylurea compounds. iosrphr.org Method optimization is a critical process that involves adjusting various parameters to achieve the desired separation efficiency, peak shape, and analysis time. iosrphr.orgdrawellanalytical.com

Research Findings: For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically optimized. japsonline.com The selection of the stationary phase, usually a C18 column, is crucial for retaining the moderately nonpolar molecule. The mobile phase composition, often a gradient mixture of an organic solvent like acetonitrile and an aqueous buffer, is fine-tuned to control the elution and separation from potential impurities. drawellanalytical.comresearchgate.net Key optimization parameters include the mobile phase gradient, flow rate, column temperature, and detector wavelength. iosrphr.orgdrawellanalytical.com UV detection is commonly employed, with the wavelength selected based on the compound's UV absorbance maximum to ensure high sensitivity.

Method validation is performed according to established guidelines to ensure the method is fit for its intended purpose. iosrphr.org This involves assessing specificity, linearity, range, accuracy, precision, and robustness. A well-optimized method will demonstrate a linear relationship between detector response and concentration, with high accuracy (closeness to the true value) and precision (repeatability).

Table 1: Example of Optimized HPLC Method Parameters

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides effective separation for nonpolar to moderately polar compounds. |

| Mobile Phase A | Water | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile | Organic modifier to control retention and elution. |

| Gradient | 50% B to 95% B over 15 min | Ensures elution of the target analyte with good peak shape and separation from impurities. |

| Flow Rate | 1.0 mL/min | Balances analysis time with separation efficiency. |

| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

| Detector | UV-Vis Diode Array (DAD) | Monitors absorbance at a specific wavelength (e.g., 245 nm) for quantification. |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. phenomenex.com While some urea-based compounds can be analyzed directly, many, including this compound, have limited volatility and may undergo thermal degradation at the high temperatures used in GC injectors and columns.

Research Findings: Direct analysis of this compound by GC can be challenging. Therefore, applications often involve a derivatization step to convert the analyte into a more volatile and thermally stable form. However, with modern advancements, analysis may be possible using specialized high-temperature capillary columns and cool on-column injection techniques to minimize thermal decomposition. When coupled with a sensitive detector like a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS), GC can provide high selectivity and low detection limits for quantitative analysis. encyclopedia.pubnih.gov The optimization of a GC method would involve selecting the appropriate column, carrier gas flow rate, and temperature program to ensure proper separation. researchgate.net

Table 2: Potential Gas Chromatography (GC) Method Parameters

| Parameter | Condition | Purpose |

|---|---|---|

| Column | DB-5ms (or similar), 30 m x 0.25 mm, 0.25 µm | A nonpolar column suitable for a wide range of compounds. |

| Carrier Gas | Helium or Hydrogen | Mobile phase for carrying the analyte through the column. |

| Injector Temp. | 250 °C | To ensure rapid volatilization of the sample. |

| Oven Program | Start at 100°C, ramp to 280°C at 15°C/min | Separates compounds based on their boiling points and column interactions. |

| Detector | Mass Spectrometry (MS) or Nitrogen-Phosphorus (NPD) | Provides sensitive and selective detection of the analyte. |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For detecting minute quantities of this compound, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the preferred technique. measurlabs.com UPLC utilizes columns with smaller particle sizes (<2 µm), which provides significantly higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. ual.esnih.gov

Research Findings: The UPLC-MS/MS method enables highly selective and sensitive quantification through Multiple Reaction Monitoring (MRM). dshs-koeln.de In this mode, a specific precursor ion (typically the protonated molecule, [M+H]⁺) of the target compound is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This process provides exceptional specificity, minimizing matrix interference. The development of a UPLC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric parameters, such as cone voltage and collision energy, to maximize the signal for the specific MRM transition. This technique can achieve detection limits in the nanogram-per-liter (ng/L) range, making it ideal for trace analysis in complex samples. ual.es

Table 3: Typical UPLC-MS/MS Parameters for Trace Analysis

| Parameter | Condition |

|---|---|

| UPLC Column | Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization Positive (ESI+) |

| Precursor Ion ([M+H]⁺) | m/z 255.1 |

| Product Ions (for MRM) | e.g., m/z 114.1, m/z 156.1 |

| Collision Energy | Optimized for each transition (e.g., 15-25 eV) |

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are indispensable for confirming the chemical structure and molecular weight of this compound. These techniques provide detailed information about the molecule's atomic connectivity and composition. nih.gov

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound. researchgate.net By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise arrangement of atoms and functional groups can be determined. smbstcollege.com

Research Findings: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons on the chlorophenyl ring and the aliphatic protons of the two propyl groups. The protons on the aromatic ring would appear as complex multiplets in the downfield region (typically 7.0-7.5 ppm). The propyl groups would show characteristic signals for the CH₂ groups adjacent to the nitrogen, the central CH₂ groups, and the terminal CH₃ groups, with specific splitting patterns due to proton-proton coupling.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. It would show signals for the carbonyl carbon of the urea (B33335) group (around 155-160 ppm), the aromatic carbons (120-140 ppm), and the aliphatic carbons of the propyl chains (typically 10-50 ppm). Combining data from both ¹H and ¹³C NMR allows for the unambiguous confirmation of the compound's constitution.

Mass Spectrometry (MS) for Molecular Analysis

Mass Spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

Research Findings: For this compound (Molecular Formula: C₁₃H₁₉ClN₂O), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. The monoisotopic mass of the compound is 254.1186 g/mol . epa.gov When analyzed using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 255.1. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed for the molecular ion peak, with a second peak ([M+2+H]⁺) at m/z 257.1 having an intensity approximately one-third that of the [M+H]⁺ peak. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, yielding product ions that provide further structural information, such as the loss of the dipropylamine (B117675) group.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques utilized for the qualitative analysis of molecular structures. These methods provide valuable information about the functional groups present in a molecule and its electronic transitions.

Key functional groups and their anticipated IR absorption regions include the N-H stretching of the secondary amide, the C=O (amide I band) stretching of the urea moiety, the C-N stretching, and the aromatic C-H and C=C stretching from the chlorophenyl ring. The presence of the propyl groups would be indicated by aliphatic C-H stretching and bending vibrations.

Interactive Data Table: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=O (Urea) | Stretching (Amide I) | 1630 - 1680 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| N-H (Amide) | Bending (Amide II) | 1510 - 1570 |

| C-N | Stretching | 1200 - 1350 |

| C-Cl | Stretching | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure, particularly the presence of chromophores.

For this compound, the primary chromophore is the chlorophenylurea system. The electronic transitions are typically of the π → π* and n → π* type. The benzene ring and the urea group with their lone pairs of electrons and π-systems contribute to the UV absorption. The position and intensity of the absorption bands can be influenced by the solvent polarity. While specific experimental UV-Vis data for this compound is scarce, the expected absorption maxima can be estimated by comparison with other phenylurea herbicides.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λmax (nm) | Chromophore |

| π → π | ~200 - 220 | Benzene Ring |

| π → π | ~240 - 260 | Phenylurea System |

| n → π* | ~270 - 290 | Carbonyl Group |

Electroanalytical Techniques and Biosensor Development

Electroanalytical techniques offer sensitive and selective methods for the detection and quantification of electroactive compounds like this compound. These methods are based on the measurement of an electrical property (such as current, potential, or charge) as a function of the analyte concentration.

The development of biosensors for environmental monitoring has gained significant attention due to their potential for rapid, on-site analysis. For phenylurea herbicides, biosensors often utilize biological recognition elements that are inhibited by this class of compounds. A common approach involves the use of components of the photosynthetic apparatus, such as Photosystem II (PSII). Phenylurea herbicides are known to inhibit the electron transport chain in PSII, and this inhibition can be measured electrochemically. nih.govnih.gov

The principle of a PSII-based biosensor involves immobilizing PSII-containing materials (e.g., thylakoids, whole cells) onto an electrode surface. In the presence of light, PSII generates an electrical current. When a phenylurea herbicide like this compound is introduced, it binds to PSII, blocking the electron flow and causing a measurable decrease in the current. This change in current is proportional to the concentration of the herbicide.

While specific research on biosensors for this compound is limited, the general principles and performance of phenylurea herbicide biosensors can be summarized.

Interactive Data Table: General Characteristics of Photosystem II-Based Biosensors for Phenylurea Herbicides

| Parameter | Typical Value/Range | Comments |

| Biological Element | Photosystem II (from spinach, cyanobacteria) | Immobilized on the electrode surface. |

| Transduction Method | Amperometry, Voltammetry, Potentiometry | Amperometry is commonly used to measure the change in photosynthetic electron flow. |

| Limit of Detection (LOD) | 10⁻⁹ to 10⁻⁷ M | Varies depending on the specific herbicide and sensor design. |

| Response Time | A few minutes | Allows for rapid screening of samples. |

| Stability | Varies (hours to days) | The stability of the biological component is a key challenge. |

Computational and Theoretical Chemistry Applications for 3 3 Chlorophenyl 1,1 Dipropylurea Research

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target protein. This technique is crucial for understanding the structure-activity relationships of compounds like 3-(3-Chlorophenyl)-1,1-dipropylurea.

Binding Affinity Prediction and Pose Analysis

Molecular docking simulations are employed to predict how a ligand such as this compound fits into the binding site of a target protein and to estimate the strength of this interaction, often expressed as a binding energy or docking score. For phenylurea herbicides, a primary target is the D1 protein in the photosystem II (PSII) complex of plants. Docking studies on analogous compounds reveal that the urea (B33335) backbone forms crucial hydrogen bonds with amino acid residues in the binding pocket, while the phenyl ring engages in hydrophobic and van der Waals interactions. researchgate.net

For example, in studies of related chloroacetamide derivatives, molecular docking into the active site of Very Long Chain Fatty Acid Synthase (VLCFAs), another herbicide target, has shown that these compounds achieve low binding energies, indicating a high affinity for the active site. ekb.egekb.eg The analysis of the binding pose identifies the specific amino acid residues that are key for the interaction, providing a roadmap for designing more potent derivatives.

Table 1: Example of Molecular Docking Data for an Analogous Herbicide This table presents hypothetical data based on typical findings for phenylurea herbicides to illustrate the concept.

| Parameter | Value | Interacting Residues |

|---|---|---|

| Binding Energy (kcal/mol) | -7.5 | SER264, HIS215 |

| Hydrogen Bonds | 2 | PHE255 |

| Hydrophobic Interactions | 4 | MET214, LEU218 |

Identification of Allosteric Sites and Binding Hotspots

Beyond the primary binding site (orthosteric site), computational methods can identify allosteric sites—alternative binding locations on a protein that can modulate its activity upon ligand binding. nih.gov The identification of such sites is critical as it can reveal new mechanisms of action for compounds like this compound. Binding hotspots are regions within a binding pocket that contribute disproportionately to the binding energy. Analysis of protein-ligand complexes through computational tools can map these hotspots, guiding the optimization of ligand structure to enhance binding affinity and selectivity. While specific studies on this compound are not prevalent, research into allosteric sites on nuclear receptors demonstrates the power of these computational approaches in modern drug and chemical discovery. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the physical movements of atoms and molecules over time, offering insights into the stability and conformational dynamics of ligand-target complexes that static docking models cannot.

Conformational Dynamics and Stability of Ligand-Target Complexes

MD simulations are used to assess the stability of the binding pose predicted by molecular docking. By simulating the complex over nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound or if it undergoes significant conformational changes. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the simulation time suggests a stable binding mode. For instance, MD simulations of a thiourea (B124793) derivative with its target receptor, checkpoint kinase 1, showed good bond stability, indicating a persistent interaction. jppres.com These simulations can also reveal how the binding of a ligand affects the flexibility of different regions of the protein.

Table 2: Illustrative MD Simulation Stability Data This table shows example data that would be generated from an MD simulation to assess complex stability.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

|---|---|---|

| 0 | 0.0 | 0.0 |

| 10 | 1.2 | 1.5 |

| 20 | 1.3 | 1.6 |

| 30 | 1.2 | 1.5 |

| 40 | 1.4 | 1.7 |

| 50 | 1.3 | 1.6 |

Solvent Effects and Energetic Contributions to Binding

The biological environment is aqueous, and solvent molecules play a critical role in ligand binding. MD simulations explicitly model water molecules, allowing for a detailed analysis of their impact on the stability of the ligand-protein complex. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used as post-processing steps for MD trajectories to calculate the binding free energy. These methods can decompose the total binding energy into contributions from different force field terms, such as van der Waals, electrostatic, and solvation energies, providing a deeper understanding of the driving forces for binding.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer a highly accurate description of the electronic structure of molecules. These methods are invaluable for understanding the intrinsic properties of this compound.

Methods like Density Functional Theory (DFT) are used to calculate a wide range of molecular properties, including optimized geometry, charge distribution, and the energies of molecular orbitals (HOMO and LUMO). ripublication.com The distribution of electrostatic potential on the molecular surface, for example, is crucial for understanding how the molecule will interact with its biological target. Quantum chemical calculations can also be used to predict spectroscopic properties and reaction mechanisms at an electronic level. For instance, studies on chlorinated aromatic compounds have utilized quantum chemistry to determine thermodynamic properties and bond dissociation energies, which are fundamental to understanding their reactivity and environmental fate. nih.gov

Electronic Structure Analysis and Reactivity Prediction

Electronic structure analysis, primarily through methods like Density Functional Theory (DFT), is fundamental to understanding the intrinsic properties of a molecule. While specific DFT studies on this compound are not prevalent in public literature, the principles can be applied to predict its reactivity. Such analysis would calculate the distribution of electron density across the molecule, revealing the nature of its chemical bonds and identifying potential sites for chemical reactions.

By analyzing the electronic structure of this compound, researchers could predict its metabolic fate, identify the most likely sites for enzymatic attack, and understand its potential to interact with biological macromolecules through specific non-bonded interactions, which are crucial for its biological activity. mdpi.com The exploration of reaction pathways, as demonstrated in studies on urea electrosynthesis, can be achieved using DFT calculations to map out the most probable course of a chemical transformation. chinesechemsoc.org

HOMO-LUMO Analysis and Electrostatic Potential Mapping

Two key components of electronic structure analysis are the study of Frontier Molecular Orbitals (FMOs) and the mapping of the Molecular Electrostatic Potential (MEP).

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that dictate a molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, this analysis would pinpoint its electron-donating and electron-accepting capabilities, which are central to its interaction with biological targets.

Electrostatic Potential Mapping (MEP): An MEP map provides a visual representation of the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential). nih.gov These maps are invaluable for understanding and predicting intermolecular interactions, particularly hydrogen bonding and electrostatic complementarity with a receptor binding site. In a study on 3-methoxy flavones, researchers demonstrated a correlation between negative MEP values in specific molecular regions and the compounds' anti-picornavirus activities. nih.gov

For this compound, an MEP map would likely show:

A region of strong negative potential (red/yellow) around the carbonyl oxygen of the urea group, indicating its role as a hydrogen bond acceptor.

A region of positive potential (blue) around the amide (N-H) proton, highlighting its function as a hydrogen bond donor.

The chlorophenyl ring and the dipropyl groups would also exhibit distinct electrostatic features influencing their van der Waals and hydrophobic interactions.

This detailed charge landscape is critical for structure-activity relationship (SAR) studies and for designing derivatives with improved binding affinity.

De Novo Molecular Design and Virtual Screening Approaches

Building upon the foundational understanding from electronic structure analysis, computational chemistry offers two primary strategies for discovering new molecules based on the this compound scaffold: de novo design and virtual screening. nih.govnih.gov

De Novo Molecular Design: This approach involves the computational creation of novel molecular structures from scratch. harvard.edu Generative models, often powered by artificial intelligence, can build new molecules atom by atom or fragment by fragment, guided by a set of desired properties (e.g., high binding affinity, good solubility). epfl.chnih.gov Starting with the core structure of this compound, de novo design algorithms could explore vast chemical space to generate unique derivatives that retain key interaction features while possessing improved or novel characteristics. nih.gov

Virtual Screening: In contrast, virtual screening is a technique used to search large databases of existing chemical compounds to identify those that are most likely to interact with a specific biological target. nih.govnih.gov If the target for this compound is known, millions of compounds can be computationally "docked" into its binding site to predict their binding energy and pose. This method efficiently filters vast libraries down to a manageable number of promising candidates for experimental testing, saving significant time and resources. nih.gov

Ligand-Based and Structure-Based Molecular Design Strategies

Both de novo design and virtual screening can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Design: This strategy is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules (ligands) with known activity is available. The design process is guided by the principle that molecules with similar structures are likely to have similar biological activities. Techniques include:

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate variations in the chemical structure of compounds with changes in their biological activity. By analyzing analogues of an active compound, such as was done in the development of citalopram (B1669093) analogues, researchers can deduce the structural requirements for activity and design new molecules accordingly. nih.gov

Structure-Based Design: When the 3D structure of the target protein is available (from X-ray crystallography, NMR, or cryo-EM), structure-based design becomes the preferred method. nih.gov It involves using molecular docking to fit candidate ligands into the target's binding site. The quality of this prediction depends heavily on the accuracy of the scoring function, which estimates the binding affinity. nih.gov Studies on diaryl ureas have shown that hydrogen bonding and π-based interactions are dominant contributors to binding, providing valuable insights for the structure-based optimization of new inhibitors. mdpi.com For this compound, knowing its target's structure would allow for the precise design of derivatives that maximize favorable interactions and minimize steric clashes within the binding pocket.

Machine Learning and Artificial Intelligence in Molecular Design

Key Applications in Molecular Design:

Generative Chemistry: AI-powered generative models can design vast numbers of novel molecules tailored to specific needs. optibrium.com The best methods combine AI's ability to explore chemical space without bias with the intuition and experience of expert scientists, a concept known as Augmented Chemistry®. optibrium.com

Property Prediction: ML algorithms can be trained to predict crucial drug-like properties, such as solubility, bioavailability, and toxicity, from a molecule's structure alone. nih.gov This allows for the early filtering of compounds that are likely to fail in later stages of development.

Enhanced Virtual Screening: In the context of urease inhibitors, a relevant target for urea derivatives, researchers have developed ML classifiers that show high performance in predicting active versus inactive compounds from a large dataset. nih.govnih.gov These models can be more effective than docking scores alone, which sometimes fail to differentiate between active and inactive compounds within a specific chemical family. nih.gov

By integrating AI and ML, the design of new molecules based on the this compound scaffold can be made significantly more efficient. nih.govnih.gov These advanced computational tools can guide the selection of modifications to the parent structure, prioritize the most promising candidates for synthesis, and ultimately increase the probability of discovering compounds with superior properties.

Data Tables

Table 1: Predicted Collision Cross Section (CCS) Data for this compound

The following table presents predicted Collision Cross Section (CCS) values, which relate to the molecule's size and shape in the gas phase, an important parameter in analytical techniques like ion mobility-mass spectrometry.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 255.12587 | 160.3 |

| [M+Na]⁺ | 277.10781 | 166.3 |

| [M-H]⁻ | 253.11131 | 164.8 |

| [M+NH₄]⁺ | 272.15241 | 178.5 |

| [M+K]⁺ | 293.08175 | 163.1 |

| [M]⁺ | 254.11804 | 163.9 |

| Data sourced from PubChemLite. uni.lu |

Table 2: Application of AI/ML Techniques in Molecular Design

| AI/ML Technique | Application in Drug Discovery | Description |

| Generative Models (e.g., GANs, VAEs) | De Novo Molecular Design | Creates novel molecular structures with desired properties from scratch, exploring vast chemical space. harvard.edunih.govoptibrium.com |

| Predictive Models (e.g., Regression, Deep Neural Networks) | Property Prediction | Forecasts key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of molecules. mdpi.comnih.gov |

| Classification Models (e.g., Random Forest, SVM) | Virtual Screening & Hit Identification | Classifies compounds as active or inactive against a biological target, often with higher accuracy than traditional scoring functions. nih.govnih.gov |

| Synthesis Planning Models | Retrosynthesis | Proposes viable and efficient chemical pathways to synthesize novel, computationally designed molecules. harvard.edu |

Future Perspectives and Emerging Research Avenues for Urea Based Compounds

Integration of Multi-Omics Data in Chemical Biology Research

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing our understanding of how urea-based herbicides interact with target and non-target organisms. chemicalbook.comresearchgate.net The integration of these datasets allows for a systems-level view of the molecular mechanisms underlying herbicide resistance and mode of action. ucanr.edubldpharm.com

For instance, transcriptomic analysis can identify genes that are differentially expressed in herbicide-resistant weeds, pointing to detoxification pathways involving enzymes like cytochrome P450s and glutathione (B108866) S-transferases. ucanr.edunih.gov Metabolomic studies can then complement this by identifying the specific metabolites produced during herbicide breakdown. ucanr.edu This integrated multi-omics approach is crucial for developing new herbicides that can overcome existing resistance mechanisms and for designing more effective and sustainable weed management strategies. chemicalbook.comresearchgate.net

Novel Delivery Systems for Enhanced Target Engagement

A significant area of research is the development of novel delivery systems to improve the efficiency and safety of urea-based herbicides. Nanotechnology offers promising solutions for the controlled and targeted release of these active ingredients. numberanalytics.comwiley.com By encapsulating herbicides in nanoparticles, it is possible to:

Improve stability: Protect the herbicide from premature degradation by environmental factors like UV light. numberanalytics.com

Enhance solubility: Improve the dispersibility of poorly water-soluble compounds.

Enable controlled release: Provide a sustained release of the herbicide over time, reducing the need for frequent applications and minimizing environmental runoff.

Increase target specificity: Functionalize nanoparticles to adhere to weed surfaces, increasing uptake and reducing exposure to non-target organisms.

Biodegradable polymers are being explored as carrier materials for these nano-herbicides, further enhancing their environmental profile. wiley.com

Exploration of Polypharmacology and Multi-Targeting Strategies

The concept of polypharmacology, or designing molecules that interact with multiple targets, is an emerging paradigm in drug discovery that is also relevant to herbicide development. iastate.eduhracglobal.com The evolution of weed resistance often involves multiple mechanisms, including target-site mutations and enhanced metabolic detoxification. frontiersin.orgnih.gov

Developing herbicides that act on multiple sites within a plant could be a powerful strategy to combat resistance. nih.govsigmaaldrich.com This could involve a single molecule that inhibits several key enzymes in a plant's metabolic pathways or the use of herbicide mixtures with different modes of action. nih.gov A multi-target approach makes it more difficult for weeds to develop resistance, as it would require simultaneous mutations in multiple genes. sigmaaldrich.com Computational modeling and a deeper understanding of plant biology are key to rationally designing these next-generation multi-target herbicides. nih.govhracglobal.com

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(3-Chlorophenyl)-1,1-dipropylurea in laboratory settings?

Answer:

The compound can be synthesized via microwave-assisted reactions using phenyl allyloxycarbamate and dipropylamine in acetonitrile (MeCN) under controlled conditions (20 min irradiation, 0.20 M concentration). Post-reaction, the mixture is diluted with ethyl acetate (EtOAc), washed with 1 M NaOH (3×) and brine, dried over Na₂SO₄, and concentrated to yield the product as an amorphous solid (94% yield). This method minimizes side reactions and enhances efficiency compared to conventional heating .

Basic: How can researchers verify the structural integrity and purity of this compound?

Answer:

Characterization should include:

- ¹H/¹³C NMR : To confirm the chemical environment of protons and carbons (e.g., aromatic protons at δ ~7.0–7.5 ppm, propyl chain signals at δ ~0.8–1.6 ppm).

- HRMS : To validate the molecular ion peak (e.g., [M+H]⁺ at m/z 283.12).

- IR Spectroscopy : To identify urea C=O stretching (~1640–1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).

Cross-referencing with literature data for analogous compounds (e.g., 3-(Benzoyloxy)-1,1-dipropylurea) ensures accuracy .

Advanced: What experimental design considerations are critical for optimizing reaction yields in urea derivatives like this compound?

Answer:

Key factors include:

- Solvent Selection : Polar aprotic solvents (e.g., MeCN, THF) enhance nucleophilicity of amines.

- Additives : Imidazole (0.1 equiv) can stabilize intermediates and reduce byproducts .

- Temperature Control : Microwave irradiation (120°C) accelerates reactions while avoiding thermal decomposition.

- Purification : Sequential washes with NaOH remove unreacted carbamates, and brine minimizes emulsion formation during extraction .

Advanced: How should researchers address contradictory spectral data (e.g., unexpected peaks in NMR) during characterization?

Answer:

- Reaction Monitoring : Use TLC or in-situ IR to detect intermediates/byproducts (e.g., residual dipropylamine).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous peaks.

- Comparative Analysis : Contrast spectral data with structurally similar compounds (e.g., 3-(Pivaloyloxy)-1,1-dipropylurea) to identify substituent-specific shifts .

- Impurity Profiling : LC-MS or GC-MS can detect low-abundance contaminants (e.g., chlorinated byproducts) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Answer:

- Analog Synthesis : Prepare derivatives with varied substituents (e.g., dimethylurea vs. dipropylurea) to assess alkyl chain effects on bioactivity .

- Biological Assays : Test herbicidal activity using standardized protocols (e.g., inhibition of weed bromegrasses) and compare with commercial urea herbicides like monuron .

- Computational Modeling : Perform docking studies to predict interactions with target enzymes (e.g., acetolactate synthase in plants).

Advanced: What strategies mitigate challenges in scaling up laboratory synthesis of this compound?

Answer:

- Continuous Flow Reactors : Improve heat/mass transfer and reduce reaction time compared to batch processes.

- Solvent Recycling : Recover MeCN or THF via distillation to reduce costs.

- In-line Purification : Integrate liquid-liquid extraction or adsorption columns to automate purification .

Basic: What analytical standards and reference materials are available for quantifying this compound in environmental samples?

Answer:

Sigma-Aldrich provides certified standards for structurally related urea herbicides (e.g., 3-(3,4-dichlorophenyl)-1,1-dimethylurea). Researchers should validate methods via:

- HPLC-UV/FLD : Using C18 columns with mobile phases like acetonitrile/water.

- Calibration Curves : Spiked recovery experiments in matrices (e.g., soil, water) ensure accuracy (RSD <5%) .

Advanced: How can researchers resolve discrepancies in biological activity data between this compound and its analogs?

Answer:

- Meta-Analysis : Cross-reference bioassay data from multiple studies (e.g., herbicidal efficacy in weed control trials) .

- Metabolite Profiling : Identify degradation products (e.g., chlorophenyl derivatives) that may influence activity.

- Dose-Response Studies : Establish EC₅₀ values under controlled conditions (pH, temperature) to isolate substituent effects .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile solvents (e.g., MeCN).

- Waste Disposal : Neutralize chlorinated byproducts before disposal per EPA guidelines .

Advanced: What mechanistic insights can be gained from studying the reactivity of this compound under varying pH conditions?

Answer:

- Hydrolysis Studies : Monitor urea bond cleavage at acidic (pH <3) or alkaline (pH >10) conditions via LC-MS.

- Kinetic Analysis : Determine rate constants (k) and activation energy (Eₐ) to model degradation pathways.

- Intermediate Trapping : Use scavengers (e.g., TEMPO) to identify radical or ionic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.